![molecular formula C19H17FN4O5S B2693039 N-[4-[(2,6-二甲氧基嘧啶-4-基)磺酰氨基]苯基]-3-氟苯甲酰胺 CAS No. 441316-13-8](/img/structure/B2693039.png)

N-[4-[(2,6-二甲氧基嘧啶-4-基)磺酰氨基]苯基]-3-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

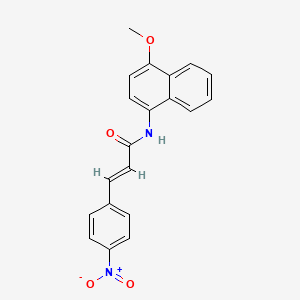

“N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide” is a chemical compound with the molecular formula C14H16N4O5S . It has a molecular weight of 352.36600 . The compound is also known by other names, including N-(4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)furan-2-carboxamide .

Synthesis Analysis

The compound has been synthesized and characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques . After the complete consumption of the substrate, the reaction mixture was cooled down, and the precipitate was filtered and washed with hexane, ethyl acetate, and acetone to remove impurities .Molecular Structure Analysis

The molecular structure of the compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide moiety . The exact mass of the compound is 352.08400 .Chemical Reactions Analysis

The compound has shown significant anti-inflammatory effects. It inhibited zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . Furthermore, it inhibited nitric oxide from lipopolysaccharide-induced J774.2 macrophages, indicating its in vitro anti-inflammatory efficacy .Physical And Chemical Properties Analysis

The compound has a density of 1.431g/cm3 . The boiling point, melting point, and flash point are not available . The compound has a LogP value of 3.05630, indicating its lipophilicity .科学研究应用

Herbicidal Activity

This compound has been found to possess high herbicidal activity against monocotyledonous plants such as Digitaria sanguinalis L. at concentrations of 100 mg/L and 50 mg/L . This makes it a potential candidate for the development of new herbicides.

Synthesis of Novel Acetates

The compound has been used in the synthesis of novel 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates and 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates . These novel acetates have been found to possess high herbicidal activity, indicating the potential of this compound in the development of new herbicides.

Crystal Structure Analysis

The crystal structure of this compound has been analyzed, providing valuable information about its physical and chemical properties . This information can be useful in various fields, including materials science and drug discovery.

Drug Discovery

The unique properties of this compound enable its utilization in drug discovery. It can be used as a starting material in the synthesis of various pharmaceutical compounds.

Materials Science

Biological Studies

This compound can also be used in biological studies due to its unique properties. For example, it can be used in the study of various biological processes at the molecular level.

安全和危害

作用机制

Target of Action

The primary targets of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide are whole blood phagocytes and isolated polymorphonuclear cells . These cells play a crucial role in the immune response, particularly in the body’s defense against bacterial infections .

Mode of Action

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide interacts with its targets by inhibiting zymosan-induced oxidative bursts . This interaction results in a decrease in the production of reactive oxygen species, which are typically involved in the body’s immune response .

Biochemical Pathways

The compound affects the nitric oxide pathway . Nitric oxide is a signaling molecule that plays a role in various physiological and pathological processes. The inhibition of nitric oxide production by N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide can lead to anti-inflammatory effects .

Result of Action

The molecular and cellular effects of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide’s action include the downregulation of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, and the upregulation of the anti-inflammatory cytokine IL-10 . These changes suggest that the compound has an immunomodulatory effect against generalized inflammatory response .

Action Environment

The compound’s efficacy in in vitro and in vivo models suggests it may be robust to a variety of conditions .

属性

IUPAC Name |

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O5S/c1-28-17-11-16(22-19(23-17)29-2)24-30(26,27)15-8-6-14(7-9-15)21-18(25)12-4-3-5-13(20)10-12/h3-11H,1-2H3,(H,21,25)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXCPNSVBAPKCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2692959.png)

![N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2692966.png)

![2-chloro-4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]benzamide](/img/structure/B2692968.png)

![{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolyl}methanol](/img/structure/B2692969.png)

![(Z)-N-(1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2692970.png)

![4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol](/img/structure/B2692971.png)

![N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2692974.png)

![2,2-Difluoro-5-(2-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2692976.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692978.png)